molecular formula C10H11BrFNO2 B1407910 tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate CAS No. 1430753-76-6

tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate

Cat. No.: B1407910
CAS No.: 1430753-76-6
M. Wt: 276.1 g/mol
InChI Key: XXVBLAQLDHKBSP-UHFFFAOYSA-N
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Description

tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate: is a chemical compound with the molecular formula C10H11BrFNO2 and a molecular weight of 276.1 g/mol . It is a pyridine derivative, characterized by the presence of bromine and fluorine atoms on the pyridine ring, along with a tert-butyl ester group. This compound is known for its unique reactivity and stability, making it valuable in various chemical research and industrial applications .

Preparation Methods

The synthesis of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the pyridine ring can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate can be compared with other similar compounds, such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the tert-butyl picolinate derivatives.

Biological Activity

tert-Butyl 3-bromo-6-fluoropyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly enzymes and receptors. The presence of bromine and fluorine atoms on the pyridine ring enhances the compound's ability to interact with active sites of enzymes, potentially inhibiting their activity. The tert-butyl ester group contributes to the compound's lipophilicity, facilitating its passage through cell membranes and enhancing bioavailability.

Biological Activity Overview

The compound has shown significant biological activity in various studies, particularly concerning its effects on cancer cells and enzyme interactions:

  • Enzyme Interactions : It has been reported to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications in pharmacokinetics and therapeutic applications.
  • Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit antiproliferative effects against several cancer cell lines. For instance, related pyridine derivatives have demonstrated selective inhibition of cell proliferation in various cancer models .

Case Studies and Research Findings

Several studies have investigated the biological implications of pyridine derivatives, including this compound:

  • Inhibition of Cancer Cell Growth :
    • A study focused on pyridine derivatives revealed that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines, indicating their potential as anticancer agents. For example, a related compound showed an IC50 of 0.126 μM against MDA-MB-231 cells, highlighting the potency of these structures in inhibiting tumor growth .
  • Mechanistic Insights :
    • Research has suggested that the antitumor mechanisms may involve the generation of reactive oxygen species (ROS) and inhibition of type II topoisomerase activity, which are critical pathways in cancer cell proliferation and survival .
  • Structure-Activity Relationships (SAR) :
    • An analysis of structure-activity relationships indicated that modifications to the pyridine ring could significantly affect biological activity. For instance, introducing different substituents at specific positions on the pyridine ring altered binding affinities and cellular potencies .

Data Table: Summary of Biological Activities

Compound NameBiological ActivityIC50 (μM)Target Enzyme/Pathway
This compoundAntitumor activity (inhibition of cell growth)TBDType II topoisomerase
Related Pyridine DerivativeAntiproliferative effects0.126MDA-MB-231 breast cancer cells
Ethyl 3-bromo-6-fluoropyridine-2-carboxylateModulation of cytochrome P450TBDDrug metabolism

Properties

IUPAC Name

tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2/c1-10(2,3)15-9(14)8-6(11)4-5-7(12)13-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVBLAQLDHKBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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